
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is a chemical compound that features a cyclohexane ring substituted with a pyrrolidine ring and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, or ethanol.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Trans-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate
- Pyrrolidin-2-one derivatives
- Cyclohexanone derivatives
Uniqueness
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its cis-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to its trans-isomer or other similar compounds.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
methyl (1R,2S)-2-pyrrolidin-1-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
AERORHXQCZHFDA-MNOVXSKESA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCCC[C@@H]1N2CCCC2 |
SMILES canónico |
COC(=O)C1CCCCC1N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



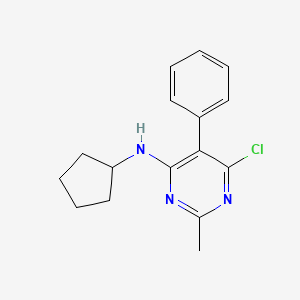


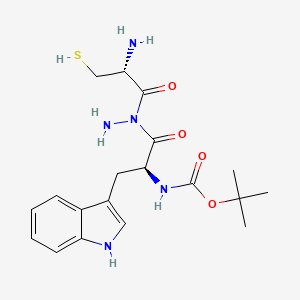
![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)
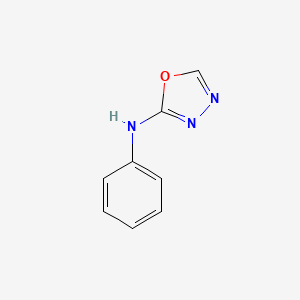
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
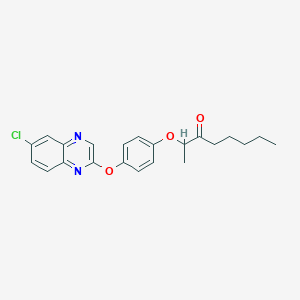
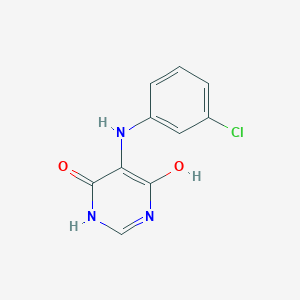
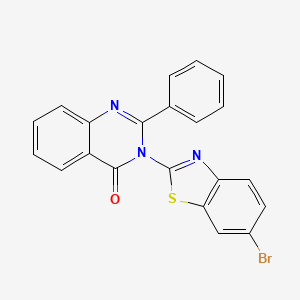

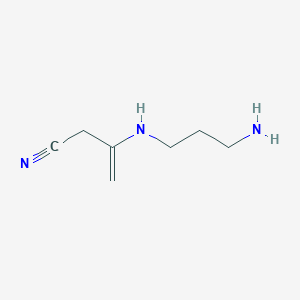
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
